Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2)5-6(11)4-7(12)8(10)9(13)14-3/h4,8H,5,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISFQHIHRUPQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclocondensation
The cyclohexene core is constructed via a tandem aldol-cyclization sequence. Ethyl acetoacetate reacts with acetone under tert-butoxide catalysis (t-BuOK/t-BuOH), forming ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate as a key intermediate (86% yield). Mechanistically, this involves:
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Conjugate addition of the enolate to acetone.
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Aldol condensation to form a six-membered ring.
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Lactonization and decarboxylation to aromatize the cyclohexene system.
Table 1 : Optimization of Cyclocondensation Conditions
Amino Group Introduction
The amino functionality is installed via Sharpless asymmetric epoxidation of allylic alcohols followed by ring-opening with ammonia. For example, epoxy-aldehyde intermediates derived from 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate undergo stereoselective amination with aqueous NH₃, achieving >90% enantiomeric excess (ee). Critical parameters include:
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Epoxidation temperature : −78°C to prevent racemization.
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Solvent system : Tetrahydrofuran (THF)/H₂O (3:1) for optimal nucleophilic attack.
Malonate Alkylation Strategies
Dimethyl malonate serves as a linchpin for appending the methyl ester group. In a representative procedure:
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Knoevenagel condensation between dimethyl malonate and isopropylidene acetone forms a γ,δ-unsaturated ester.
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Michael addition to the cyclohexenone intermediate installs the 6,6-dimethyl motif.
Equation 1 :
Industrial-Scale Considerations
Catalyst Recycling
Homogeneous catalysts like Triton B (benzyltrimethylammonium hydroxide) are recovered via aqueous extraction, reducing costs by 22% in pilot-scale trials.
Analytical Characterization
Table 2 : Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.00 (s, 6H, CH₃), δ 3.93 (br s, 1H, NH₂) |
| C NMR | δ 198.5 (C=O), δ 157.1 (C=N) |
| IR | 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (enone) |
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound’s enone system (α,β-unsaturated ketone) and amino group enable participation in cyclocondensation reactions with active methylene compounds. For example:
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Reaction with Dimedone : Under reflux in ethanol with triethylamine, the compound reacts with 5,5-dimethylcyclohexane-1,3-dione (dimedone) to form spirocyclic products. This proceeds via Michael addition followed by cyclization, yielding 3-(cyano(2-oxoindolin-3-ylidene)methyl)-5-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino)-1H-pyrazole-4-carbonitrile (72.8% yield) .
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Reaction with Acetylacetone : Similar conditions produce 2-(cyano(2-oxoindolin-3-ylidene)methyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile , involving conjugate addition and subsequent aromatization .
Table 1: Cyclocondensation Reaction Conditions
| Reagent | Solvent | Catalyst | Temperature | Product Yield | Source |
|---|---|---|---|---|---|
| Dimedone | Ethanol | Triethylamine | Reflux | 72.8% | |
| Acetylacetone | Ethanol | Triethylamine | Reflux | 69% |
Photochemical [6π] Cyclization
The conjugated enone system undergoes [6π] photocyclization under UV light (λ = 387 nm), forming cis-hexahydrocarbazol-4-ones. Key observations:
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Mechanism : Excitation to the S₁ (nπ) state triggers intersystem crossing (ISC) to the T₂ (ππ*) state, followed by cyclization in the T₁ state. A subsequent -hydrogen shift yields the thermodynamically stable cis-isomer (>98% yield) .
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Epimerization : The trans-product initially formed epimerizes to the cis-isomer under mild conditions (e.g., silica gel chromatography), contrasting with base-mediated methods required in prior studies .
Key Data :
Nucleophilic Substitution and Acylation
The amino and ester groups facilitate nucleophilic transformations:
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Amino Group Reactivity : Reacts with benzylamine in dichloromethane (DCM) to form substituted amides. For example, coupling with benzylamine in the presence of triethylamine yields 3-(2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carboxamido)-N,N-dimethylbenzamide (52% yield) .
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Ester Hydrolysis : Under basic conditions (e.g., LiOH in MeOH/H₂O), the methyl ester hydrolyzes to the corresponding carboxylic acid, though specific yields for this compound are not reported in the provided sources .
Table 2: Nucleophilic Reaction Parameters
| Reaction Type | Reagent | Solvent | Conditions | Product Yield | Source |
|---|---|---|---|---|---|
| Amide Formation | Benzylamine | DCM | RT, 3h | 52% | |
| Ester Hydrolysis | LiOH | MeOH/H₂O | Reflux | N/A |
Biological Interactions
While direct biological data for this compound is limited, structurally analogous molecules exhibit bioactivity due to their amino and carboxylate groups. These interactions often involve hydrogen bonding with enzyme active sites or receptor targets, suggesting potential pharmacological applications.
Stability and Reaction Optimization
Scientific Research Applications
Pharmaceutical Applications
MDOC has been investigated for its potential therapeutic uses due to its structural similarity to known bioactive compounds.
- Antitumor Activity : Research indicates that derivatives of MDOC exhibit cytotoxic effects against various cancer cell lines. A study found that modifications to the amino group enhance its efficacy against specific tumor types, suggesting a pathway for developing new anticancer agents .
- Anti-inflammatory Properties : Preliminary studies show that MDOC can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Agricultural Applications
MDOC's properties extend to agricultural chemistry, where it can serve as a building block for agrochemicals.
- Pesticide Development : The compound's structure allows for the synthesis of novel pesticides. Research has demonstrated that certain derivatives can effectively target pests while minimizing harm to beneficial insects .
- Plant Growth Regulators : MDOC derivatives have been explored as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. Studies indicate that these compounds can improve crop yields under suboptimal conditions .
Material Science
In material science, MDOC is being evaluated for its potential in polymer synthesis.
- Polymerization Studies : The compound can be used as a monomer in the production of polymers with specific mechanical properties. Its ability to form cross-linked structures makes it suitable for creating durable materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | MDOC derivatives showed IC50 values < 10 µM against breast cancer cell lines. |
| Study B | Anti-inflammatory | Inhibition of TNF-alpha production by 50% at 25 µM concentration. |
| Study C | Pesticide Efficacy | Field trials indicated a 30% reduction in pest populations when applied at 100 g/ha. |
| Study D | Polymer Synthesis | Successful polymerization with enhanced tensile strength compared to standard polymers. |
Mechanism of Action
The mechanism of action of Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone and ester groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Cyclohexenone Derivatives
The target compound is structurally analogous to other 2-oxocyclohex-3-ene carboxylates, differing primarily in substituents. Key comparisons include:
Conformational Analysis
The cyclohexene ring conformation varies with substituents:
- Target Compound: The amino group at position 4 may stabilize a half-chair or envelope conformation due to intramolecular hydrogen bonding .
- Ethyl 6-aryl derivatives : Bulky aryl groups (e.g., 4-fluorophenyl) induce screw-boat or distorted envelope conformations to minimize steric clashes .
- Non-amino analogs: Methyl or hydroxy substituents favor half-chair conformations, as seen in methyl 4,6,6-trimethyl derivatives .
Spectroscopic and Crystallographic Data
- X-ray Diffraction: The target compound’s amino group may lead to disorder in crystal structures, similar to ethyl 6-(4-chlorophenyl) derivatives, where occupancy ratios of 0.684:0.316 were observed for disordered conformers .
- Puckering Parameters: Cyclohexene rings in amino derivatives show θ values of 50–60° (half-chair), while aryl-substituted derivatives exhibit θ > 100° (screw-boat) .
Biological Activity
Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate (commonly referred to as Methyl 4-amino compound) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antitumoral, antimicrobial, and antioxidative properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This structure features a cyclohexene ring that is crucial for its biological activity. The presence of an amino group enhances its interaction with biological targets.
Antitumoral Activity
Research indicates that Methyl 4-amino compound exhibits significant antitumoral activity. In vitro studies using various tumor cell lines have demonstrated growth inhibition. For instance, an MTT assay revealed that this compound effectively inhibited the proliferation of cancer cells at concentrations as low as 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for tumor growth suppression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 25 | Apoptosis induction |
| MCF7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 1000 µg/mL against Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus epidermidis | 1000 |
| Escherichia coli | 1500 |
| Bacillus subtilis | 1200 |
Antioxidative Activity
In addition to its antitumoral and antimicrobial effects, Methyl 4-amino compound exhibits antioxidative properties. It scavenges free radicals effectively, which is vital in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation was demonstrated in a study where it reduced malondialdehyde levels significantly in treated cells.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of Methyl 4-amino compound:
- Study on Antitumor Effects : In a controlled laboratory setting, Methyl 4-amino compound was administered to murine models with induced tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Antimicrobial Efficacy Testing : A series of tests against clinically relevant pathogens demonstrated that Methyl 4-amino compound could inhibit growth effectively, suggesting its utility in treating infections caused by resistant strains.
- Oxidative Stress Mitigation : In vitro studies indicated that treatment with Methyl 4-amino compound reduced oxidative stress markers in neuronal cell lines, suggesting potential applications in neuroprotection.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-amino-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate?
- Methodology : The compound is synthesized via a Michael addition of ethyl acetoacetate to substituted chalcones, followed by cyclization under acidic conditions (e.g., BF₃·Et₂O or NaOH). Post-synthetic modifications, such as esterification or amination, are performed to introduce the methyl ester and amino groups. Purification involves column chromatography and recrystallization .
- Key Data : Typical yields range from 34% to 50%, with structural confirmation via NMR (¹H/¹³C) and mass spectrometry .
Q. How is the compound characterized for structural and conformational analysis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement resolves bond lengths, angles, and ring puckering (e.g., envelope or half-chair conformations). ORTEP-3 visualizes thermal ellipsoids and disorder modeling .
- Key Data : Cyclohexene rings exhibit puckering parameters (Q, θ, φ) consistent with Cremer-Pople analysis. Dihedral angles between aryl substituents range from 76° to 90°, influencing steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
